2-butoxy-N-(2-methoxyphenyl)benzamide
Description
2-Butoxy-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a 2-butoxy substituent on the benzamide core and a 2-methoxyphenyl group attached via an amide linkage. Benzamide derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and receptor antagonism properties, influenced by substituent variations .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-butoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-3-4-13-22-16-11-7-5-9-14(16)18(20)19-15-10-6-8-12-17(15)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
CZGYRTUSFGYYRX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 2-butoxy-N-(2-methoxyphenyl)benzamide with related benzamide derivatives:
Key Observations :
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., iodo in 4i) increase melting points compared to smaller substituents (e.g., methoxy in 4j) .
- Synthetic Yields : Acrylamido-linked derivatives (e.g., 4i, 4j) exhibit moderate yields (32–36%), while multi-step syntheses (e.g., benzoimidazolyl derivative ) achieve >30% overall yield.
Antitumor Activity
- Butoxy-Containing Analog : N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide demonstrates potent antitumor activity, attributed to the butoxy group enhancing hydrophobic interactions with cellular targets .
Receptor Binding and Antagonism
- 5-HT1A Antagonists : p-MPPI and p-MPPF (4-iodo/p-fluoro-N-(2-methoxyphenyl)benzamide derivatives) act as serotonin receptor antagonists, with iodine enhancing binding affinity over fluorine .
- Dopamine D3 Selectivity : Radioligands like [³H]WC-10 (a 2-methoxyphenyl-benzamide derivative) exhibit high selectivity for dopamine D3 receptors, influenced by methoxy positioning .
Crystallographic and Hydrogen Bonding Analysis
- 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide : Crystallizes in an orthorhombic system (Pca21) with hydrogen bonds stabilizing the methoxy and amide groups, a pattern likely shared by this compound .
- Impact of Substituents : Halogens (e.g., bromo in ) and methoxy groups direct crystal packing via C–H···O and N–H···O interactions, critical for solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
